molecular formula C7H18N2O+2 B1263129 N-(3-ammoniopropyl)-4-ammoniobutanal

N-(3-ammoniopropyl)-4-ammoniobutanal

Cat. No. B1263129
M. Wt: 146.23 g/mol
InChI Key: JNZUMEMWAPJNLC-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ammoniopropyl)-4-ammoniobutanal is dication of N-(3-aminopropyl)-4-aminobutanal arising from protonation of both nitrogens. It is a conjugate acid of a N-(3-aminopropyl)-4-aminobutanal.

Scientific Research Applications

  • Environmental Biogeochemistry :

    • In the study of environmental controls on dissimilatory NO3−/NO2− reduction pathways, Shewanella loihica strain PV-4, which possesses both denitrification and respiratory ammonification pathways, was utilized. Factors like carbon-to-nitrogen ratios, pH, and temperature were found to affect NO3−/NO2− fate, with denitrification dominating under electron donor-limiting conditions and ammonium production prevailing under electron acceptor-limiting conditions (Yoon et al., 2014).
  • Chemical Engineering and Gas Hydrate Control :

    • Studies on zwitterionic surfactant gas hydrate anti-agglomerants revealed that compounds like 3-[N, N-dibutyl-N-(2-hydroxypropyl)ammonio]propanoate, which have structural similarities to N-(3-ammoniopropyl)-4-ammoniobutanal, show potential as hydrate control technologies in the field. These substances can effectively reduce gas hydrate formation, a significant challenge in natural gas pipelines (Kelland et al., 2006).
  • Materials Science - Nanotechnology :

    • Nanoparticles like gold nanoparticles (AuNPs) and antimonene-based nanomaterials, whose functionalization can involve similar chemical structures, have shown significant potential in chemical and biological sensing, drug delivery, and cancer theranostics. These applications leverage the unique optoelectronic properties and high surface-to-volume ratio of such nanoparticles (Saha et al., 2012; Tao et al., 2018).
  • Soil and Agricultural Science :

    • Investigations into soil nitrogen transformations under different moisture regimes have shown that N-(3-ammoniopropyl)-4-ammoniobutanal analogs may influence nitrogen cycling in agricultural contexts. The impact on ammonification and nitrification processes in soil is crucial for understanding plant growth and fertilizer efficiency (Sahrawat, 1980; Boyle et al., 2008).
  • Spectroscopy and Photonic Applications :

    • Research on pseudodimeric complexes and their spectral properties indicated that compounds structurally related to N-(3-ammoniopropyl)-4-ammoniobutanal, used in dye formation, play a significant role in photonic applications, including photocycloaddition reactions and photochemical processes (Martyanov et al., 2020; Volchkov et al., 2021).

properties

Product Name

N-(3-ammoniopropyl)-4-ammoniobutanal

Molecular Formula

C7H18N2O+2

Molecular Weight

146.23 g/mol

IUPAC Name

3-azaniumylpropyl(4-oxobutyl)azanium

InChI

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2/p+2

InChI Key

JNZUMEMWAPJNLC-UHFFFAOYSA-P

Canonical SMILES

C(CC=O)C[NH2+]CCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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